2-Chloro-1-ethoxy-4-nitrobenzene
CAS No.: 5493-71-0
Cat. No.: VC3807421
Molecular Formula: C8H8ClNO3
Molecular Weight: 201.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5493-71-0 |
|---|---|
| Molecular Formula | C8H8ClNO3 |
| Molecular Weight | 201.61 g/mol |
| IUPAC Name | 2-chloro-1-ethoxy-4-nitrobenzene |
| Standard InChI | InChI=1S/C8H8ClNO3/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3 |
| Standard InChI Key | VKLNEPUDOYKJDE-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
| Canonical SMILES | CCOC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-chloro-1-ethoxy-4-nitrobenzene, reflecting the substituent positions on the aromatic ring . Its molecular formula, C₈H₈ClNO₃, corresponds to a molecular weight of 201.61 g/mol, as computed by PubChem .
Structural Descriptors and Identifiers
The compound’s structure is defined by the following identifiers:
Table 1: Key Chemical Identifiers of 2-Chloro-1-ethoxy-4-nitrobenzene
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈ClNO₃ | PubChem |
| Molecular Weight | 201.61 g/mol | PubChem |
| CAS Number | 5493-71-0 | PubChem |
| DSSTox ID | DTXSID00559189 | PubChem |
| SMILES | CCOC1=C(C=C(C=C1)N+[O-])Cl | PubChem |
Crystallographic and Conformational Analysis
While direct crystallographic data for 2-chloro-1-ethoxy-4-nitrobenzene is limited, analogous nitroaromatic compounds, such as 1-ethoxy-4-nitrobenzene, exhibit planar aromatic rings with substituents adopting positions that minimize steric hindrance . Computational models predict that the chlorine atom at the 2-position introduces slight distortion in the benzene ring’s planarity due to its electronegativity .
Synthesis and Manufacturing
Williamson Ether Synthesis Route
A plausible synthetic route involves the Williamson ether synthesis, a method widely used for ether formation. While no direct synthesis of 2-chloro-1-ethoxy-4-nitrobenzene is documented in the provided sources, analogous protocols for similar compounds suggest the following steps :
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Nitration: Introduce a nitro group to 2-chlorophenol at the 4-position using mixed acid (HNO₃/H₂SO₄).
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Etherification: React 2-chloro-4-nitrophenol with ethyl bromide or iodoethane in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile .
Table 2: Hypothetical Synthesis Conditions Based on Analogous Methods
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | ~70%* | Extrapolated |
| Etherification | Ethyl bromide, K₂CO₃, CH₃CN, 80°C | ~84%* | ChemicalBook |
| *Theoretical yields based on similar reactions. |
Alternative Pathways
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Nucleophilic Aromatic Substitution: Substitution of a halogen atom in 1-ethoxy-4-nitro-2-chlorobenzene precursors under catalytic conditions.
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Functional Group Interconversion: Reduction of the nitro group to an amine followed by diazotization and chlorination.
Physicochemical Properties
Thermal and Solubility Characteristics
While experimental data for 2-chloro-1-ethoxy-4-nitrobenzene is sparse, its physicochemical properties can be inferred from structurally related compounds:
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Melting Point: Estimated to be 80–100°C (based on nitroaromatics of similar mass) .
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the nitro group’s polarity .
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Stability: Expected to be stable under ambient conditions but may decompose under strong acidic or basic conditions.
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at ~1520 cm⁻¹ (N–O asymmetric stretch) and ~1350 cm⁻¹ (N–O symmetric stretch) for the nitro group .
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NMR Spectroscopy:
Applications and Industrial Relevance
Pharmaceutical Intermediates
The nitro and chloro groups make this compound a potential precursor in the synthesis of:
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Antibacterial Agents: Nitroaromatics are often reduced to amines for drug candidates .
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Agrochemicals: Chlorinated nitrobenzenes serve as intermediates in pesticide synthesis .
Material Science
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Polymer Modification: Functionalization of polymers via nitro-group reduction or nucleophilic substitution.
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Dye Synthesis: Nitro groups contribute to chromophore development in azo dyes .
Regulatory and Environmental Considerations
Regulatory Status
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EPA Regulations: Listed under DSSTox Substance ID DTXSID00559189, indicating regulatory monitoring .
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REACH Compliance: Requires registration for manufacturing or import in the EU .
Environmental Persistence
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